![molecular formula C10H8F3NO3 B2709021 2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid CAS No. 630117-94-1](/img/structure/B2709021.png)

2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid

説明

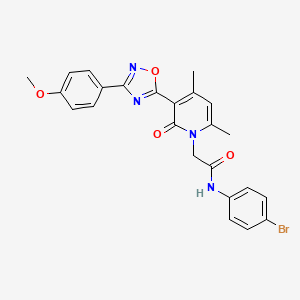

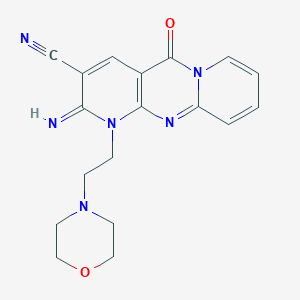

“2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid” is a chemical compound with the formula C10H8F3NO3 . It has a molecular weight of 247.17 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a formamido group and an acetic acid group .科学的研究の応用

Novel Chemical Syntheses

2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid serves as a precursor in the synthesis of unique chemical structures. For example, it has been used in the preparation of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides via a one-pot reaction under Ugi conditions, highlighting its role in generating bifunctional formyl-acid compounds with potential applications in medicinal chemistry and material science (Ghandi, Zarezadeh, & Taheri, 2010). Similarly, its use has enabled efficient preparation of vinamidinium hexafluorophosphate salts, demonstrating its versatility in forming easily handled nonhygroscopic solids for further chemical applications (Davies et al., 2000).

Biomass Conversion

In the field of green chemistry, derivatives of this compound have been explored for the conversion of wheat straw into valuable chemicals like formic acid and acetic acid. This process involves NaVO3–H2SO4 aqueous solution with molecular oxygen, showcasing an innovative approach to utilize lignocellulosic biomass for producing essential chemicals, thus contributing to the development of sustainable chemical processes (Niu et al., 2015).

Advanced Material Science

The compound has also been implicated in the synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids, a process that illustrates its potential in creating materials with specific properties. Such synthetic routes offer a new method for the development of thiazolyl-based derivatives, which could have applications ranging from pharmaceuticals to materials science (López et al., 2000).

Environmental Science

In environmental science, research into the atmospheric budgets of formic and acetic acids is crucial for understanding their role in atmospheric chemistry. Studies on the global source and sinks of these acids, including their production from biomass burning and vegetation, highlight the significance of detailed chemical knowledge in addressing broader environmental challenges (Paulot et al., 2010).

特性

IUPAC Name |

2-[[2-(trifluoromethyl)benzoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c11-10(12,13)7-4-2-1-3-6(7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMKIQQGWGHTGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2708948.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylpyrazole-3-carboxylic acid](/img/structure/B2708950.png)

![4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2708956.png)

![1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2708958.png)

![Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2708961.png)